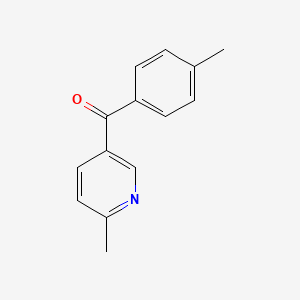

5-(4-Methylbenzoyl)-2-methylpyridine

Description

Historical Context and Discovery Milestones

The development of this compound emerged from broader research into substituted pyridine derivatives that began in the early 20th century. The initial work on methylpyridine compounds, particularly 2-methylpyridine, established the foundation for understanding how methyl substitution affects pyridine chemistry. Early researchers recognized that 2-methylpyridine, with its molecular formula of C6H7N, served as an important starting material for further functionalization reactions.

The specific synthetic approaches to this compound developed as researchers sought to create more complex pyridine derivatives with enhanced pharmaceutical properties. The acylation of methylpyridines with substituted benzoyl groups represented a significant advancement in heterocyclic chemistry, allowing for the introduction of carbonyl functionalities at specific positions on the pyridine ring. This development was particularly important because it enabled chemists to create compounds with dual functionality - the basic nitrogen of pyridine combined with the electrophilic nature of the carbonyl group.

Research milestones in the understanding of this compound include the development of efficient synthetic methodologies that utilize Friedel-Crafts acylation reactions with aluminum chloride catalysis. These methods allowed for the controlled introduction of the 4-methylbenzoyl group at the 5-position of 2-methylpyridine under mild conditions. The optimization of these synthetic routes represented a crucial step in making the compound accessible for research applications and potential pharmaceutical development.

Subsequent research has focused on understanding the compound's role as an intermediate in more complex synthetic sequences. Studies have demonstrated its utility in the preparation of protein kinase inhibitors, particularly those targeting the extracellular signal-regulated kinase 2 (ERK2). This application has elevated the compound's importance in medicinal chemistry research and has driven further investigation into its synthetic accessibility and chemical properties.

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming substituted heterocyclic compounds. The base name derives from pyridine, a six-membered aromatic ring containing one nitrogen atom. The numbering system for pyridine places the nitrogen atom at position 1, with subsequent positions numbered sequentially around the ring.

The compound carries the Chemical Abstracts Service registry number 1187168-52-0, which uniquely identifies this specific structural isomer. This numbering system distinguishes it from closely related compounds such as 2-(4-Methylbenzoyl)-5-methylpyridine, which carries a different registry number (1187166-34-2) despite having identical molecular formula and molecular weight. The systematic name reflects the specific positioning of substituents: the 4-methylbenzoyl group at position 5 and the methyl group at position 2 of the pyridine ring.

Alternative nomenclature systems include the use of common names and synonyms that reflect different naming conventions. The compound may also be referred to using descriptive names that emphasize its structural features, such as methanone derivatives or pyridinyl ketones. These alternative naming systems help researchers identify the compound across different chemical databases and literature sources.

The structural classification places this compound within the broader category of aromatic heterocycles, specifically as a substituted pyridine derivative. The presence of the carbonyl functionality further classifies it as a ketone, while the aromatic methyl substituents place it among methylated aromatic compounds. This multi-faceted classification reflects the compound's complex chemical nature and helps predict its chemical behavior based on known patterns for each structural class.

Significance in Heterocyclic Chemistry Research

This compound occupies a significant position in heterocyclic chemistry research due to its unique combination of structural features that enable diverse chemical transformations. The compound serves as an important model system for studying the effects of substitution patterns on pyridine reactivity, particularly how the positioning of electron-withdrawing and electron-donating groups influences chemical behavior.

Research has demonstrated that the compound's significance extends beyond its use as a synthetic intermediate to its role in advancing fundamental understanding of heterocyclic chemistry principles. The presence of both electron-rich (methyl) and electron-poor (carbonyl) functionalities on the same ring system creates opportunities to study competing electronic effects and their influence on reaction selectivity. Studies have shown that the 5-position substitution pattern affects the electron density distribution throughout the pyridine ring, influencing both nucleophilic and electrophilic reaction pathways.

The compound's importance in pharmaceutical research has driven significant investigation into its synthetic accessibility and chemical modification potential. Research findings indicate that this compound serves as a crucial intermediate in the synthesis of protein kinase inhibitors, particularly those targeting specific enzyme systems involved in cellular signaling pathways. This pharmaceutical relevance has elevated the compound's status in medicinal chemistry research and has led to the development of optimized synthetic methodologies for its preparation.

Contemporary research has also highlighted the compound's utility in studying structure-activity relationships in heterocyclic systems. The specific substitution pattern allows researchers to investigate how molecular modifications affect biological activity while maintaining the core heterocyclic framework. Studies have demonstrated that subtle changes in substituent positioning can significantly impact both chemical reactivity and biological properties, making this compound valuable for understanding these relationships.

| Research Application | Significance Level | Primary Focus Areas |

|---|---|---|

| Pharmaceutical Intermediates | High | Protein Kinase Inhibitor Synthesis |

| Synthetic Methodology | High | Acylation Reaction Development |

| Structure-Activity Studies | Medium | Electronic Effect Investigation |

| Heterocyclic Chemistry | Medium | Substitution Pattern Analysis |

The compound's role in advancing synthetic methodology has proven particularly valuable for the heterocyclic chemistry community. Research has focused on developing efficient synthetic routes that can be applied to related compounds, contributing to the broader understanding of pyridine chemistry and aromatic substitution reactions. The optimization of synthetic approaches for this compound has led to methodological advances that benefit the synthesis of related heterocyclic compounds, demonstrating its broader significance beyond its individual applications.

Properties

IUPAC Name |

(4-methylphenyl)-(6-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-3-6-12(7-4-10)14(16)13-8-5-11(2)15-9-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAPKIYMEMJROS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101243020 | |

| Record name | (4-Methylphenyl)(6-methyl-3-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101243020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187168-52-0 | |

| Record name | (4-Methylphenyl)(6-methyl-3-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methylphenyl)(6-methyl-3-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101243020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-(4-methylbenzoyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Overview:

- Reactants: 2-Methylpyridine and 4-Methylbenzoyl chloride

- Reagent: A base such as pyridine or triethylamine to neutralize the generated hydrochloric acid

- Solvent: Dichloromethane or chloroform

- Conditions: Reflux at temperatures typically ranging from 40°C to 70°C

- Duration: Usually between 1 to 24 hours, optimized for maximum yield

Process Details:

- The acyl chloride reacts with the nitrogen atom of 2-methylpyridine, forming the desired ketone derivative.

- The base scavenges the HCl formed, preventing side reactions and facilitating the reaction progression.

- The reaction is monitored until completion via TLC or other analytical methods.

Data Table 1: Typical Reaction Conditions for Acylation

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Dichloromethane, Chloroform | Inert, non-reactive solvents |

| Base | Pyridine, Triethylamine | Neutralizes HCl, catalyzes acylation |

| Temperature | 40°C to 70°C | Reflux conditions |

| Reaction Time | 1 to 24 hours | Depends on scale and reactant purity |

| Yield | 70-90% | Optimized conditions |

Industrial Continuous Flow Methods

Recent advances have incorporated continuous flow reactors to enhance efficiency, safety, and scalability. These methods involve precise control over temperature, reactant addition, and reaction time, leading to higher yields and purities.

Key Features:

- Automated reagent addition

- Real-time monitoring

- Improved heat dissipation

Data Table 2: Industrial Process Parameters

| Parameter | Specification | Rationale |

|---|---|---|

| Reactor Type | Continuous flow reactor | Enhanced control and safety |

| Temperature | 50°C to 70°C | Optimal for acylation efficiency |

| Residence Time | 30 minutes to 2 hours | Ensures complete reaction |

| Reagent Ratios | Slight excess of acyl chloride | Drives reaction to completion |

| Yield | >85% | Improved over batch processes |

Post-Reaction Workup and Purification

Following the acylation:

- The reaction mixture is quenched with water or dilute acid.

- Organic layers are separated and washed with aqueous solutions to remove residual impurities.

- The product is isolated via recrystallization, typically using ethanol or a mixture of ethanol and water.

- Final purification may involve chromatography or sublimation for high-purity requirements.

Notes:

- The compound can be isolated as a salt (e.g., hydrochloride) by treatment with hydrochloric acid.

- Careful control of pH during isolation improves purity and yield.

Alternative Methods and Modifications

While acylation remains the primary route, some research explores oxidation of methyl groups or substitution reactions to modify the pyridine ring, though these are less common for synthesizing the target compound directly.

Oxidation:

- Methyl groups can be oxidized to carboxylic acids using potassium permanganate or chromium trioxide, followed by further synthetic steps to reintroduce the methyl group or functionalize the ring.

Summary of Key Findings

| Aspect | Details |

|---|---|

| Main Synthetic Route | Acylation of 2-methylpyridine with 4-methylbenzoyl chloride |

| Reaction Conditions | Reflux in dichloromethane or chloroform with pyridine or triethylamine, 40-70°C, 1-24 hours |

| Industrial Methods | Continuous flow reactors with controlled parameters for higher efficiency |

| Post-Reaction Purification | Recrystallization from ethanol, salt formation with HCl for purity |

| Variations and Modifications | Oxidation or substitution reactions for derivative synthesis |

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylbenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).

Reduction: The carbonyl group in the 4-methylbenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: 5-(4-Methylbenzoyl)-2-carboxypyridine.

Reduction: this compound alcohol.

Substitution: 5-(4-Methylbenzoyl)-2-methyl-3-nitropyridine (for nitration).

Scientific Research Applications

Pharmaceutical Applications

5-(4-Methylbenzoyl)-2-methylpyridine is primarily recognized for its role in synthesizing the pharmaceutical compound zolpidem, a medication used for the short-term treatment of insomnia. The synthesis process involves several steps, where this compound acts as a key intermediate.

Synthesis of Zolpidem

The synthesis of zolpidem from this compound involves:

- Step 1 : Reacting this compound with bromine to form a bromo amide.

- Step 2 : Condensing the bromo amide with 2-amino-5-methylpyridine to yield zolpidem.

- Step 3 : Converting the zolpidem base into its hemitartarate salt for pharmaceutical use .

This compound's role as a precursor highlights its significance in developing effective sleep aids with specific pharmacological profiles, including hypnotic and mild muscle-relaxant properties.

Biological Activities

Research has shown that derivatives of this compound exhibit various biological activities, making them potential candidates for drug development.

Antimicrobial Properties

Studies have indicated that compounds related to this compound possess antibacterial and antifungal activities. For instance, thiourea derivatives containing pyridine moieties have demonstrated significant antibacterial effects against strains such as E. coli and antifungal activity against various fungal pathogens . The structural attributes of these compounds allow them to interact effectively with microbial targets.

Antioxidant Activity

Some derivatives have also shown promising antioxidant properties. For example, certain analogs derived from pyridine structures exhibited high antioxidant capacities in vitro, suggesting potential applications in preventing oxidative stress-related diseases .

Material Science Applications

Beyond pharmaceuticals, this compound has applications in materials science, particularly in the development of conducting polymers and fine chemicals.

Conducting Polymers

The compound can be utilized in synthesizing conducting polymers, which are essential for electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of functionalized pyridine derivatives into polymer matrices enhances their electrical conductivity and stability .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(4-Methylbenzoyl)-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the 4-methylbenzoyl group can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Conformational and Electronic Comparisons

- Planarity and Hydrogen Bonding The title compound’s pyridine ring allows for conjugation with the benzoyl group, stabilizing the molecule through resonance. In contrast, pyrimidinone derivatives exhibit partial double-bond character in C–N bonds (1.322–1.408 Å), suggesting reduced conjugation and increased flexibility .

- Crystal Packing and Solubility Methylpyridinium adducts (e.g., 4-methylpyridine–4-aminobenzoic acid) form stable crystals via N–H⋯O hydrogen bonds, whereas urea-linked thiadiazole derivatives rely on complementary N–H⋯O dimers. These differences influence solubility and bioavailability .

Data Table: Key Structural and Functional Comparisons

| Compound Class | Substituents/Features | IC50 (μM) | Planarity (Dihedral Angle) | Key Interactions |

|---|---|---|---|---|

| 5-(4-Methylbenzoyl)-2-methylpyridine | 4-Methylbenzoyl, 2-methylpyridine | 6–8 | Partially planar | Hydrophobic, π-π stacking |

| 4-Methoxybenzoyl Derivatives | 4-Methoxybenzoyl, pyridine | >8 | N/A | Polar, reduced binding |

| Thiadiazole-Urea Derivatives | 1,3,4-Thiadiazole, urea linkage | N/A | Planar (6.7° deviation) | N–H⋯O hydrogen bonds |

| Pyrimidinone Derivatives | Pyrimidinone, 4-methylbenzoyl, methylphenyl | N/A | Non-planar (34.87–69.57°) | Partial C=N conjugation |

Research Findings and Implications

Methyl vs. Methoxy Groups : The 4-methylbenzoyl group’s hydrophobicity and steric fit are critical for bioactivity, as seen in IC50 improvements .

Heterocycle Choice : Pyridine-based compounds generally outperform thiadiazoles in target engagement due to better electronic compatibility with biological receptors .

Conformational Rigidity: Planar structures (e.g., thiadiazole derivatives) enhance stability but may reduce adaptability in binding pockets compared to flexible pyrimidinones .

Biological Activity

5-(4-Methylbenzoyl)-2-methylpyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by a methyl group at the 2-position and a 4-methylbenzoyl substituent, which may influence its interaction with biological systems. Understanding its biological activity involves examining its mechanisms of action, effects on various biological targets, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, modulation of signaling pathways, and alterations in gene expression. For instance, similar compounds have been shown to inhibit enzymes involved in metabolic pathways, which may also be relevant for this compound.

Biological Activity Overview

The compound has been studied for several biological activities, including:

- Antiviral Activity : Preliminary studies suggest that derivatives of pyridine compounds can exhibit antiviral properties. While specific data on this compound is limited, structural analogs have demonstrated significant activity against viruses such as the Tobacco mosaic virus (TMV) and other agricultural pathogens .

- Anticancer Properties : Research indicates that pyridine derivatives can influence cancer cell growth and viability. The compound's ability to affect topoisomerase activity—a critical enzyme in DNA replication—may contribute to its anticancer potential .

- Antimicrobial Effects : Some studies have shown that related compounds possess antimicrobial properties against various pathogens. While direct evidence for this compound's antimicrobial activity is still emerging, the structural features suggest potential efficacy.

Case Studies and Research Findings

A review of the literature reveals several key findings regarding the biological activity of related compounds:

- Antiviral Studies : In vitro studies on similar pyridine derivatives indicated moderate to excellent activity against TMV at concentrations ranging from 50 μg/mL to 500 μg/mL. The best-performing compounds showed inhibition rates exceeding those of standard antiviral agents like ribavirin .

- Enzyme Inhibition : Compounds structurally related to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. These studies demonstrated varying degrees of inhibitory effects, suggesting a potential avenue for further exploration in neuropharmacology .

- Cytotoxicity Assessments : Cytotoxicity assays performed on cancer cell lines revealed that certain pyridine derivatives exhibited significant cytotoxic effects, with IC50 values indicating potent activity against tumor cells. This suggests that this compound could have similar effects warranting further investigation .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 5-(4-Methylbenzoyl)-2-methylpyridine, and how should data be interpreted?

- Methodology :

- FT-IR Spectroscopy : Focus on carbonyl (C=O) stretching vibrations near 1650–1700 cm⁻¹ for the benzoyl group and pyridine ring vibrations at ~1600 cm⁻¹. NH/OH stretches (if present) appear at 3200–3500 cm⁻¹ .

- 1H NMR : The methyl groups (4-methylbenzoyl and 2-methylpyridine) produce distinct singlets at δ 2.3–2.6 ppm. Aromatic protons from the benzoyl and pyridine rings appear as multiplet signals between δ 7.0–8.5 ppm. Integration ratios confirm substituent positions .

- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C, H, N percentages (e.g., C: ~75%, H: ~6%, N: ~5% for C₁₄H₁₃NO).

Q. What synthetic routes are effective for preparing this compound derivatives?

- Methodology :

- Step 1 : Start with 2-methylpyridine. Introduce the 4-methylbenzoyl group via Friedel-Crafts acylation using AlCl₃ as a catalyst in anhydrous dichloromethane. Monitor reaction progress by TLC (hexane:ethyl acetate = 3:1) .

- Step 2 : Purify via column chromatography (silica gel, gradient elution with hexane/ethyl acetate). Recrystallize from methanol for high-purity crystals (>95%) .

- Yield Optimization : Control reaction temperature (0–5°C) to minimize side products like over-acylated derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the biological activity of this compound derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) :

- Dihedral Angles : X-ray crystallography (e.g., ) shows that dihedral angles between the benzoyl and pyridine rings (e.g., ~34°–69°) impact molecular planarity and receptor binding .

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) on the benzoyl ring enhance electrophilicity, while methyl groups improve lipophilicity for membrane penetration .

- Biological Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against E. coli and S. aureus. Correlate results with LogP values calculated using ChemDraw .

Q. What are the key challenges in analyzing the stability of this compound under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Studies :

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24h. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Thermal Stability : Heat samples to 60°C for 72h. Use DSC (Differential Scanning Calorimetry) to detect melting point shifts (>5°C indicates instability) .

- Degradation Products : Identify by LC-MS. Common products include hydrolyzed benzoyl acids or oxidized pyridine derivatives .

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to calculate frontier molecular orbitals (HOMO/LUMO). A low LUMO energy (-1.5 to -2.0 eV) indicates susceptibility to nucleophilic attack at the carbonyl group .

- MD Simulations : Simulate solvent interactions (e.g., DMSO, water) to predict solvation effects on reaction kinetics .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound derivatives: How to resolve them?

- Analysis :

- Source Comparison : Melting points vary due to polymorphic forms (e.g., reports >573 K, while other sources suggest lower ranges). Confirm purity via DSC and XRD to identify crystalline phases .

- Experimental Replication : Reproduce synthesis and purification steps from conflicting studies. Use slow cooling during recrystallization to isolate stable polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.